molecular formula C8H4Br2F2O B6168949 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one CAS No. 1805025-83-5

2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one

Cat. No. B6168949
CAS RN: 1805025-83-5
M. Wt: 313.9
InChI Key:
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Description

“2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one” is a chemical compound with the molecular formula C8H5BrF2O. It has a molecular weight of 235.03 . It is used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.

Scientific Research Applications

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various organic molecules. Its bromo and fluoro substituents make it a reactive entity for coupling reactions, which are fundamental in constructing complex molecules. It can be used to synthesize anti-trypanosomal agents based on imidazopyridines , which are studied for their potential medicinal properties.

Pharmaceutical Research

Pharmaceutical research leverages this compound for the development of new drugs. Its structural motif is found in certain pharmacophores, making it valuable for creating compounds with potential therapeutic effects. For instance, it’s used in the preparation of new classes of anti-trypanosomal agents , which could lead to treatments for diseases like sleeping sickness.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS05 pictogram, indicating that it can cause skin corrosion/irritation and serious eye damage/eye irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one involves the bromination of 2-fluoro-4,6-difluorophenylacetic acid followed by the conversion of the resulting acid to the corresponding acid chloride. The acid chloride is then reacted with ethylmagnesium bromide to form the corresponding ketone, which is subsequently brominated to yield the final product.", "Starting Materials": [ "2-fluoro-4,6-difluorophenylacetic acid", "Phosphorus tribromide", "Ethylmagnesium bromide", "Bromine" ], "Reaction": [ "Step 1: Bromination of 2-fluoro-4,6-difluorophenylacetic acid with phosphorus tribromide to yield 2-bromo-4,6-difluorophenylacetic acid", "Step 2: Conversion of 2-bromo-4,6-difluorophenylacetic acid to the corresponding acid chloride using thionyl chloride", "Step 3: Reaction of the acid chloride with ethylmagnesium bromide to form the corresponding ketone, 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one", "Step 4: Bromination of the ketone with bromine to yield the final product, 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one" ] }

CAS RN

1805025-83-5

Product Name

2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.9

Purity

95

Origin of Product

United States

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